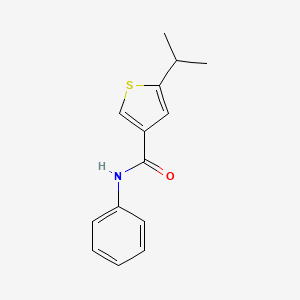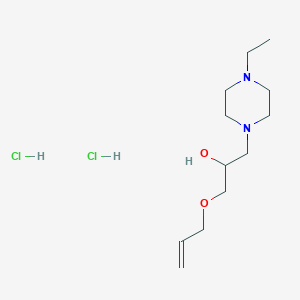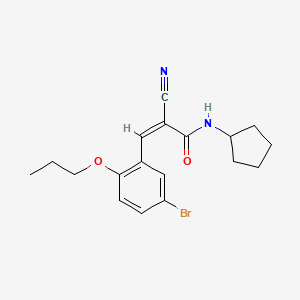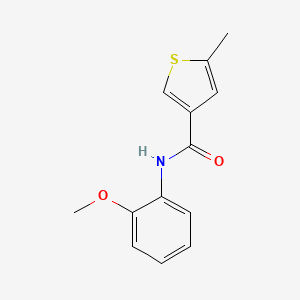![molecular formula C15H20ClF3N2O B4696786 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-methylhexyl)urea](/img/structure/B4696786.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-methylhexyl)urea
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-methylhexyl)urea is a chemical compound commonly known as diuron. It is a herbicide that is widely used in agriculture to control the growth of weeds. Diuron belongs to the class of substituted urea herbicides and is used to control a wide range of annual and perennial weeds in crops such as cotton, sugarcane, and citrus.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. It interferes with the electron transport chain in chloroplasts, which leads to a reduction in the production of ATP and NADPH. This, in turn, leads to a reduction in the production of carbohydrates, which are essential for plant growth and survival.
Biochemical and Physiological Effects
Diuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of the photosystem II complex in chloroplasts, which leads to a decrease in the production of oxygen and an increase in the production of reactive oxygen species. This can lead to oxidative stress and damage to plant cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. It is a highly effective herbicide that is easy to use and relatively inexpensive. However, diuron can be toxic to some plant species at high concentrations, and care must be taken to ensure that experiments are conducted in a safe and controlled manner.
Direcciones Futuras
There are several areas of future research that could be explored in relation to diuron. One area of interest is the development of new herbicides that are more effective and less toxic than diuron. Another area of research is the study of the long-term effects of diuron on the environment and on human health. Finally, there is a need for more research into the mechanisms of action of diuron and other herbicides, in order to better understand how they work and how they can be used more effectively in agriculture and other applications.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied in scientific research for its herbicidal properties. It is used to control the growth of weeds in a variety of crops, and its effectiveness has been demonstrated in numerous studies. Diuron has also been studied for its potential use in controlling the growth of algae in aquatic environments.
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-heptan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClF3N2O/c1-3-4-5-6-10(2)20-14(22)21-13-9-11(15(17,18)19)7-8-12(13)16/h7-10H,3-6H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHQXBVVTYOYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4696722.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4696726.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4696727.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696749.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4696755.png)

![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4696766.png)

![2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate](/img/structure/B4696792.png)
